APX-115

Description

Properties

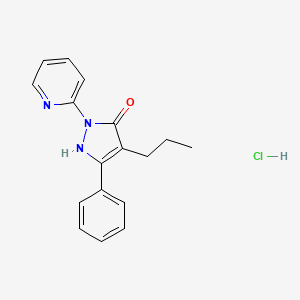

IUPAC Name |

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15;/h3-7,9-12,19H,2,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIHSUMLNXRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395946-75-4 |

Source

|

| Record name | Isuzinaxib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1395946754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISUZINAXIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99G5ZE5U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

APX-115 in Diabetic Nephropathy: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, underscoring the urgent need for novel therapeutic strategies. Emerging evidence points to oxidative stress, primarily mediated by NADPH oxidase (Nox) enzymes, as a pivotal driver of renal injury in diabetes. APX-115, a first-in-class, orally active pan-Nox inhibitor, has shown significant promise in preclinical models of diabetic nephropathy. This technical guide provides an in-depth analysis of the mechanism of action of APX-115 in DN, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction: The Role of NADPH Oxidases in Diabetic Nephropathy

Diabetic nephropathy is characterized by a cascade of pathological events within the kidney, including glomerular hyperfiltration, albuminuria, glomerular basement membrane thickening, mesangial expansion, podocyte injury, tubular damage, and ultimately, glomerulosclerosis and interstitial fibrosis. A substantial body of evidence indicates that hyperglycemia-induced overproduction of reactive oxygen species (ROS) is a central pathogenic factor.[1]

The NADPH oxidase (Nox) family of enzymes are major sources of ROS in the kidney.[2] Several Nox isoforms, including Nox1, Nox2, Nox4, and in humans, Nox5, are expressed in various renal cell types, such as mesangial cells, podocytes, and tubular epithelial cells.[2][3] In the diabetic milieu, upregulation and activation of these Nox isoforms lead to a state of chronic oxidative stress, which in turn triggers downstream pro-inflammatory and pro-fibrotic signaling pathways, contributing to the progression of renal damage.[1][2]

APX-115: A Pan-Nox Inhibitor

APX-115 (also known as Isuzinaxib or Ewha-18278) is a potent, orally available small molecule that acts as a pan-inhibitor of the Nox enzyme family.[4][5] It has demonstrated inhibitory activity against Nox1, Nox2, and Nox4 with Ki values of 1.08 μM, 0.57 μM, and 0.63 μM, respectively.[4][5] By targeting multiple Nox isoforms, APX-115 offers a comprehensive approach to mitigating the multifaceted nature of oxidative stress in diabetic nephropathy.

Mechanism of Action of APX-115 in Diabetic Nephropathy

Preclinical studies have elucidated a multi-pronged mechanism through which APX-115 confers its renoprotective effects in diabetic nephropathy. The core of its action lies in the inhibition of Nox-derived ROS production, which subsequently attenuates key pathological processes including inflammation, fibrosis, and mitochondrial dysfunction.

Attenuation of Oxidative Stress

APX-115 treatment has been shown to significantly reduce markers of oxidative stress in animal models of diabetic nephropathy. In streptozotocin (STZ)-induced diabetic mice, oral administration of APX-115 (60 mg/kg/day) for 12 weeks markedly decreased plasma 8-isoprostane levels, a reliable biomarker of lipid peroxidation and systemic oxidative stress.[6]

Anti-Inflammatory Effects

Oxidative stress is a potent trigger of inflammatory responses in the diabetic kidney. APX-115 has been demonstrated to suppress key inflammatory pathways. In STZ-induced diabetic mice, APX-115 treatment led to a significant reduction in the renal mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1] Furthermore, APX-115 attenuated macrophage infiltration (as measured by F4/80 positive cells) in the tubulointerstitium of diabetic kidneys.[1] In vitro studies have corroborated these findings, showing that APX-115 suppresses high glucose-induced upregulation of NF-κB p65, a key transcription factor orchestrating inflammatory responses.[1]

Anti-Fibrotic Effects

The progression of diabetic nephropathy is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to glomerulosclerosis and interstitial fibrosis. APX-115 has demonstrated potent anti-fibrotic properties. In db/db mice, a model of type 2 diabetes, 12 weeks of treatment with APX-115 (60 mg/kg/day) significantly ameliorated mesangial expansion.[7] This was associated with a decrease in the expression of pro-fibrotic molecules such as Transforming Growth Factor-beta 1 (TGF-β1), plasminogen activator inhibitor-1, and collagen IV in cultured podocytes exposed to high glucose.[1]

Preservation of Mitochondrial and Peroxisomal Function

Recent studies have highlighted the role of mitochondrial and peroxisomal dysfunction in the pathogenesis of diabetic nephropathy.[1] APX-115 treatment has been shown to restore the function of these organelles. In STZ-induced diabetic mice, APX-115 administration reversed the diabetes-induced downregulation of key regulators of mitochondrial biogenesis, including Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[1] Furthermore, APX-115 treatment restored the expression of Acyl-CoA Oxidase 1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation.[1] These findings suggest that by reducing oxidative stress, APX-115 helps maintain cellular metabolic homeostasis.

Quantitative Data from Preclinical Studies

The efficacy of APX-115 in preclinical models of diabetic nephropathy has been quantified across various parameters. The following tables summarize key findings from studies in STZ-induced diabetic mice and db/db mice.

Table 1: Effects of APX-115 on Renal Function and Oxidative Stress in STZ-Induced Diabetic Mice

| Parameter | Control | Diabetic | Diabetic + APX-115 (60 mg/kg/day) | Reference |

| Urinary Albumin Excretion (µ g/24h ) | 18.4 ± 2.1 | 154.2 ± 15.8 | 65.3 ± 8.9 | [1] |

| Creatinine Clearance (mL/min) | 0.28 ± 0.03 | 0.45 ± 0.04 | 0.31 ± 0.03 | [1] |

| Plasma 8-isoprostane (pg/mL) | 152.3 ± 12.5 | 325.6 ± 28.1 | 189.4 ± 15.7* | [6] |

*p < 0.05 vs. Diabetic group

Table 2: Effects of APX-115 on Renal Histology and Inflammation in db/db Mice

| Parameter | db/m | db/db | db/db + APX-115 (60 mg/kg/day) | Reference |

| Mesangial Matrix Fraction (%) | 15.2 ± 1.3 | 38.6 ± 2.9 | 22.4 ± 1.8 | [7] |

| F4/80 Positive Cells/Field | 5.1 ± 0.8 | 25.4 ± 2.1 | 10.3 ± 1.2 | [6] |

| Renal Nox1 Expression (relative to β-actin) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2 | [7] |

| Renal Nox2 Expression (relative to β-actin) | 1.0 ± 0.1 | 3.1 ± 0.4 | 1.4 ± 0.2 | [7] |

| Renal Nox4 Expression (relative to β-actin) | 1.0 ± 0.2 | 2.5 ± 0.3 | 1.1 ± 0.1* | [7] |

*p < 0.05 vs. db/db group

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of APX-115 for diabetic nephropathy.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Mice: This model mimics type 1 diabetes. Diabetes is typically induced in male C57BL/6J mice by multiple low-dose intraperitoneal injections of STZ (e.g., 50 mg/kg/day for 5 consecutive days) dissolved in citrate buffer.[2][8][9] Blood glucose levels are monitored, and mice with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.[2]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and type 2 diabetes.[10][11] They spontaneously develop features of diabetic nephropathy, including albuminuria and mesangial expansion.[10] Male C57BLKS/J-db/db mice are commonly used.[12]

Drug Administration

APX-115 is typically administered via oral gavage at a dose of 60 mg/kg/day for a duration of 12 to 14 weeks.[1][13] The vehicle control is often 0.5% methylcellulose.

Assessment of Renal Function

-

Urinary Albumin-to-Creatinine Ratio (ACR): Spot urine samples are collected, and the concentrations of albumin and creatinine are measured using commercially available ELISA and colorimetric assay kits, respectively.[14][15] The ACR is calculated to normalize for variations in urine concentration.

Measurement of Oxidative Stress

-

Plasma 8-isoprostane: Blood is collected, and plasma levels of 8-isoprostane are quantified using a competitive ELISA kit.[16][17]

Histological Analysis

-

Assessment of Fibrosis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections (e.g., 4 µm) are stained with Picrosirius Red to visualize collagen fibers.[4][5] The fibrotic area is quantified using image analysis software.

-

Immunohistochemistry for Macrophage Infiltration: Paraffin-embedded kidney sections are stained with an anti-F4/80 antibody to identify macrophages.[3][18] The number of F4/80-positive cells is counted in multiple fields of view.

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from kidney tissue, reverse-transcribed to cDNA, and the expression of target genes (e.g., TNF-α, MCP-1) is quantified by qRT-PCR using specific primers.

-

Western Blotting: Protein lysates from kidney tissue are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Nox1, Nox2, Nox4).[7]

Signaling Pathways and Visualizations

The mechanism of action of APX-115 in diabetic nephropathy can be visualized through the following signaling pathway diagrams generated using the DOT language for Graphviz.

Caption: APX-115 signaling pathway in diabetic nephropathy.

Caption: Experimental workflow for preclinical evaluation of APX-115.

Conclusion

APX-115, as a pan-Nox inhibitor, represents a promising therapeutic agent for the treatment of diabetic nephropathy. Its mechanism of action is centered on the comprehensive inhibition of NADPH oxidase-mediated ROS production, thereby concurrently mitigating inflammation, fibrosis, and mitochondrial and peroxisomal dysfunction. The robust preclinical data, supported by detailed experimental methodologies, provide a strong rationale for its continued clinical development. The visualizations provided in this guide offer a clear framework for understanding the complex interplay of signaling pathways modulated by APX-115 in the context of diabetic kidney disease. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of APX-115 in patients with diabetic nephropathy. A Phase 2 clinical trial has shown that Isuzinaxib (APX-115) significantly reduced the Urine Albumin Creatinine Ratio in patients with low kidney function.[11]

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. mdpi.com [mdpi.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Cardiac and renal upregulation of Nox2 and NF‐κB and repression of Nox4 and Nrf2 in season‐ and diabetes‐mediated models of vascular oxidative stress in guinea‐pig and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal Models of Diabetes-Associated Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urosphere.com [urosphere.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. APX-115, a pan-NADPH oxidase inhibitor, protects development of diabetic nephropathy in podocyte specific NOX5 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eaglebio.com [eaglebio.com]

- 18. Renal F4/80+CD11c+ Mononuclear Phagocytes Display Phenotypic and Functional Characteristics of Macrophages in Health and in Adriamycin Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Isuzinaxib: A Technical Guide to a Pan-NADPH Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isuzinaxib (formerly APX-115) is a first-in-class, orally active small molecule that functions as a pan-inhibitor of NADPH oxidase (Nox) enzymes. By targeting the primary source of pathological reactive oxygen species (ROS), Isuzinaxib presents a promising therapeutic strategy for a range of diseases driven by oxidative stress, with a primary focus on diabetic kidney disease (DKD). This technical guide provides a comprehensive overview of Isuzinaxib, including its mechanism of action, preclinical data in animal models of diabetic nephropathy, and clinical findings from a Phase 2 study in patients with DKD. Detailed experimental methodologies and quantitative data are presented to support further research and development of this novel therapeutic agent.

Introduction: The Role of NADPH Oxidase in Disease

The NADPH oxidase (Nox) family of enzymes are transmembrane proteins whose primary function is the generation of reactive oxygen species (ROS), specifically the superoxide anion (O₂⁻), which is then converted to other ROS molecules like hydrogen peroxide (H₂O₂). While ROS play a role in normal physiological processes such as cell signaling and host defense, their overproduction, mediated by the upregulation and overactivation of Nox enzymes, is a key driver of cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and fibrotic conditions.

In the context of diabetic kidney disease, hyperglycemia leads to the activation of various Nox isoforms in the kidney, contributing to oxidative stress, inflammation, podocyte injury, and fibrosis, ultimately leading to the progressive loss of renal function. Isuzinaxib, by inhibiting multiple Nox isoforms, offers a targeted approach to mitigate these pathological processes.

Mechanism of Action of Isuzinaxib

Isuzinaxib is a potent inhibitor of the pan-NADPH oxidase family of enzymes. Its inhibitory activity has been characterized against several key Nox isoforms implicated in diabetic nephropathy.

In Vitro Enzyme Inhibition

Isuzinaxib has demonstrated inhibitory activity against Nox1, Nox2, and Nox4 in cell-free enzymatic assays. The inhibition constants (Ki) are summarized in the table below.

| Nox Isoform | Inhibition Constant (Ki) |

| Nox1 | 1.08 μM[1] |

| Nox2 | 0.57 μM[1] |

| Nox4 | 0.63 μM[1] |

Signaling Pathway

The following diagram illustrates the central role of Nox enzymes in the generation of ROS and the point of intervention for Isuzinaxib.

Caption: Isuzinaxib inhibits multiple Nox enzymes, blocking the conversion of NADPH and O₂ to NADP⁺ and superoxide, thereby reducing ROS-mediated downstream pathology.

Preclinical Studies in a Model of Diabetic Nephropathy

The efficacy of Isuzinaxib has been evaluated in a preclinical model of diabetic nephropathy using aging diabetic mice.

Experimental Protocol: Streptozotocin-Induced Diabetic Mouse Model

-

Animal Model: 52-week-old male C57BL/6J mice were used.

-

Induction of Diabetes: Diabetes was induced by intraperitoneal injections of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.

-

Treatment: Isuzinaxib was administered by oral gavage at a dose of 60 mg/kg/day for 12 weeks.

-

Outcome Measures: Key parameters assessed included urinary albumin excretion, urinary nephrin excretion, and markers of oxidative stress.

Preclinical Efficacy Data

The following table summarizes the key findings from the preclinical study.

| Parameter | Diabetic Control | Isuzinaxib (60 mg/kg/day) | p-value |

| Urinary Albumin Excretion | Significantly elevated | Significantly reduced vs. control | <0.05 |

| Urinary Nephrin Excretion | Significantly elevated | Significantly reduced vs. control | <0.05 |

| Urinary 8-isoprostane (Oxidative Stress Marker) | Significantly elevated | Significantly reduced vs. control | <0.05 |

| Renal Nox1, Nox2, and Nox4 Expression | Significantly upregulated | Significantly reduced vs. control | <0.05 |

Clinical Development: Phase 2 Trial in Diabetic Kidney Disease

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04534439) was conducted to evaluate the efficacy and safety of Isuzinaxib in patients with type 2 diabetes and chronic kidney disease.

Clinical Trial Design

The workflow of the Phase 2 clinical trial is depicted below.

Caption: Workflow of the Phase 2, randomized, placebo-controlled trial of Isuzinaxib in patients with diabetic kidney disease.

Patient Population

The key inclusion and exclusion criteria for the Phase 2 trial are summarized below.

| Inclusion Criteria | Exclusion Criteria |

| Age 18-80 years | History of type 1 diabetes mellitus |

| Clinical diagnosis of type 2 diabetes and nephropathy | Renal impairment of non-diabetic origin |

| Urinary Albumin-to-Creatinine Ratio (UACR) 200-3000 mg/g | History of renal transplant or dialysis |

| Estimated Glomerular Filtration Rate (eGFR) 30-90 mL/min/1.73m² | Uncontrolled blood pressure |

| HbA1c ≤ 10% | Use of immunosuppressants |

| Stable treatment with ACE inhibitors or ARBs |

Clinical Efficacy and Safety

The primary endpoint of the study was the change in UACR from baseline to 12 weeks. The key results are presented in the following table.

| Parameter | Placebo | Isuzinaxib (400 mg) | p-value |

| Mean Change in UACR (Overall Population) | +2.5% | -21% | 0.046[2] |

| Mean Change in UACR (eGFR <45 mL/min/1.73m²) | +11% | -36% | 0.0197[2] |

Isuzinaxib was generally well-tolerated, with no clinically relevant safety findings observed during the trial.

Detailed Experimental Methodologies

In Vitro NADPH Oxidase Inhibition Assay (General Protocol)

-

Principle: The inhibitory activity of Isuzinaxib on Nox enzymes can be determined using a cell-free assay that measures the production of superoxide.

-

Reagents: Recombinant human Nox1, Nox2, and Nox4 enzymes, NADPH, and a superoxide detection reagent (e.g., cytochrome c or lucigenin).

-

Procedure:

-

The Nox enzyme is incubated with varying concentrations of Isuzinaxib.

-

The reaction is initiated by the addition of NADPH.

-

The rate of superoxide production is measured by monitoring the change in absorbance (for cytochrome c reduction) or chemiluminescence (for lucigenin).

-

The Ki value is calculated by fitting the data to the appropriate enzyme inhibition model.

-

Measurement of Urinary Albumin and Creatinine in Mice

-

Sample Collection: Urine samples are collected from mice using metabolic cages.

-

Albumin Measurement: Urinary albumin concentration is determined using a mouse-specific ELISA kit.

-

Creatinine Measurement: Urinary creatinine concentration is measured using a colorimetric assay kit.

-

Calculation: The urinary albumin-to-creatinine ratio (UACR) is calculated to normalize for variations in urine concentration.

Measurement of Urinary 8-isoprostane in Mice

-

Principle: 8-isoprostane is a marker of lipid peroxidation and oxidative stress.

-

Sample Preparation: Urine samples are purified using solid-phase extraction.

-

Measurement: The concentration of 8-isoprostane is quantified using a competitive ELISA or by LC-MS/MS.

Conclusion and Future Directions

Isuzinaxib has demonstrated a promising profile as a pan-Nox inhibitor with the potential to treat diabetic kidney disease and other conditions driven by oxidative stress. The preclinical and Phase 2 clinical data provide a strong rationale for its continued development. Future studies should focus on larger, long-term clinical trials to confirm the efficacy and safety of Isuzinaxib in a broader patient population and to explore its potential in other relevant disease areas. The detailed methodologies provided in this guide are intended to facilitate further research into this novel therapeutic agent.

References

Ewha-18278: A Novel Pyrazole Derivative for the Attenuation of Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions. Ewha-18278, a novel pyrazole derivative, has emerged as a potent inhibitor of NADPH oxidase (NOX) enzymes, key generators of cellular ROS. This technical guide provides a comprehensive overview of the role of Ewha-18278 in reducing oxidative stress, with a particular focus on its therapeutic potential in osteoporosis. We present a detailed analysis of its mechanism of action, quantitative data from preclinical studies, and methodologies for key experiments. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.

Core Mechanism of Action: Inhibition of NADPH Oxidase

Ewha-18278 exerts its antioxidant effects primarily through the direct inhibition of specific NADPH oxidase (NOX) isoforms.[1] NOX enzymes are membrane-bound enzyme complexes that catalyze the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O₂⁻) and other reactive oxygen species. Ewha-18278 has demonstrated high inhibitory potency against NOX1, NOX2, and NOX4.[1] By targeting these key sources of ROS, Ewha-18278 effectively diminishes the overall cellular oxidative burden. This targeted inhibition makes it a promising candidate for therapeutic intervention in diseases driven by NOX-mediated oxidative stress.

Quantitative Data on the Efficacy of Ewha-18278

The efficacy of Ewha-18278 in reducing oxidative stress and its downstream effects has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of NADPH Oxidase Isoforms by Ewha-18278

| Isoform | Ki Value (µM) |

| hNox1 | Data not available in search results |

| hNox2 | Data not available in search results |

| hNox4 | Data not available in search results |

Note: While the search results state that Ewha-18278 has high inhibitory potency on Nox isozymes, the specific Ki values were not found in the provided search snippets.

Table 2: Effect of Ewha-18278 on RANKL-Induced ROS Generation in Bone Marrow-Derived Macrophages (BMMs)

| Treatment | Concentration (µM) | Pretreatment Time (hr) | RANKL Stimulation | Outcome |

| Ewha-18278 | 10 | 1 | 200 ng/ml for 10 min | Dose- and time-dependent reduction in ROS generation |

| Ewha-18278 | 10 | 1 | 200 ng/ml for 10 min | Plateau of inhibition reached at 10 µM after 60 min |

Table 3: In Vivo Efficacy of Ewha-18278 in Ovariectomized (OVX) Mice Model of Osteoporosis

| Treatment Group | Dosage | Duration | Key Findings |

| OVX + Ewha-18278 | 10 mg/kg/day (oral) | 4 weeks | Recovery of bone mineral density |

| Increased trabecular bone volume, length, number, and thickness | |||

| Increased cortical bone thickness and bone strength |

Signaling Pathways Modulated by Ewha-18278

Ewha-18278's inhibition of NOX-derived ROS has significant downstream effects on intracellular signaling cascades implicated in cellular stress and pathology. In the context of osteoporosis, Ewha-18278 has been shown to block the activation of key signaling pathways induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a critical cytokine for osteoclast differentiation and function.

RANKL-Induced Signaling Pathway in Osteoclastogenesis

The binding of RANKL to its receptor, RANK, on the surface of bone marrow-derived macrophages (BMMs) triggers a signaling cascade that leads to the differentiation of these precursor cells into mature, bone-resorbing osteoclasts. This process is heavily dependent on the generation of ROS by NOX enzymes. Ewha-18278 intervenes in this pathway by inhibiting NOX activity, thereby suppressing the downstream activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-κB (NF-κB) transcription factor.[2]

Caption: Ewha-18278 inhibits RANKL-induced osteoclastogenesis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of Ewha-18278 in reducing oxidative stress and inhibiting osteoclast differentiation.

In Vitro RANKL-Induced ROS Generation Assay

This protocol is designed to quantify the effect of Ewha-18278 on the production of intracellular ROS in bone marrow-derived macrophages (BMMs) upon stimulation with RANKL.

Workflow:

Caption: Workflow for measuring RANKL-induced ROS generation.

Methodology:

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to differentiate them into BMMs.

-

Pretreatment: BMMs are pretreated with varying concentrations of Ewha-18278 (e.g., up to 10 µM) for a specified duration (e.g., 1 hour).

-

RANKL Stimulation: Following pretreatment, cells are stimulated with RANKL (e.g., 200 ng/ml) for a short period (e.g., 10 minutes) to induce ROS production.

-

ROS Detection: The intracellular ROS levels are monitored using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Analysis: The fluorescence intensity of DCF is measured using confocal microscopy. A reduction in fluorescence in Ewha-18278-treated cells compared to the RANKL-only control indicates an inhibition of ROS generation.

Osteoclast Differentiation Assay

This assay assesses the ability of Ewha-18278 to inhibit the differentiation of BMMs into mature osteoclasts.

Methodology:

-

Cell Culture and Treatment: BMMs are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Concurrently, cells are treated with various concentrations of Ewha-18278.

-

TRAP Staining: After several days of culture (typically 4-6 days), the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. A dose-dependent decrease in the number of these cells in the presence of Ewha-18278 indicates its inhibitory effect on osteoclastogenesis.

Western Blot Analysis for MAPK and NF-κB Signaling

This protocol is used to determine the effect of Ewha-18278 on the activation of key signaling proteins in the MAPK and NF-κB pathways.

Methodology:

-

Cell Treatment and Lysis: BMMs are pretreated with Ewha-18278 and then stimulated with RANKL for various time points. Whole-cell lysates are then prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of MAPK proteins (p-p38, p-ERK, p-JNK) and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the levels of total protein or a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Osteoclast-Specific Gene Expression

This method is employed to quantify the effect of Ewha-18278 on the expression of genes that are critical for osteoclast differentiation and function.

Methodology:

-

Cell Treatment and RNA Extraction: BMMs are treated with Ewha-18278 and RANKL as described for the osteoclast differentiation assay. Total RNA is then extracted from the cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with specific primers for osteoclast marker genes, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method. A decrease in the expression of these genes in Ewha-18278-treated cells confirms its inhibitory role at the transcriptional level.

Conclusion

Ewha-18278 represents a promising therapeutic agent for mitigating oxidative stress-related pathologies. Its targeted inhibition of NOX1, NOX2, and NOX4 provides a specific mechanism for reducing ROS generation. The preclinical data, particularly in the context of osteoporosis, demonstrate its potential to not only counteract oxidative damage but also to inhibit the pathological cellular processes that drive the disease. The experimental protocols outlined in this guide provide a framework for the further investigation and development of Ewha-18278 and other NOX inhibitors as a novel class of therapeutics. Further research, including detailed pharmacokinetic and toxicological studies, is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

APX-115: A Technical Whitepaper on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX-115, also known as Isuzinaxib, is a novel, orally active small molecule that functions as a potent pan-inhibitor of NADPH oxidase (Nox) enzymes. By targeting the primary sources of pathological reactive oxygen species (ROS), APX-115 has demonstrated significant therapeutic potential in preclinical models of diseases characterized by oxidative stress, particularly diabetic nephropathy. This document provides a comprehensive overview of the pharmacological properties of APX-115, including its mechanism of action, in vitro and in vivo efficacy, and available clinical data. Detailed experimental protocols and signaling pathways are presented to facilitate further research and development.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction, often driven by the overactivation of NADPH oxidase (Nox) enzymes, leads to oxidative stress, a key pathogenic factor in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. Diabetic kidney disease, a major microvascular complication of diabetes, is pathologically linked to increased ROS production, inflammation, and fibrosis. APX-115 has emerged as a promising therapeutic candidate by directly targeting the enzymatic source of this pathological ROS.

Mechanism of Action

APX-115 is a potent, orally active pan-NADPH oxidase (Nox) inhibitor. It effectively inhibits multiple Nox isoforms, thereby reducing the production of superoxide and subsequent reactive oxygen species. This inhibitory action helps to mitigate oxidative stress and its downstream pathological consequences, such as inflammation and fibrosis.

Signaling Pathway of APX-115 in Diabetic Nephropathy

The diagram below illustrates the proposed mechanism of action of APX-115 in the context of diabetic nephropathy. Hyperglycemia and other diabetic stimuli lead to the activation of Nox enzymes, resulting in increased ROS production. This oxidative stress triggers a cascade of inflammatory and fibrotic pathways, ultimately leading to kidney damage. APX-115 intervenes by inhibiting Nox enzymes, thus blocking this pathological cascade.

Pharmacological Data

In Vitro Inhibitory Activity

APX-115 has been shown to be a potent inhibitor of key Nox isoforms involved in diabetic nephropathy. The inhibitory constants (Ki) are summarized in the table below.

| Target | Ki (μM) |

| Nox1 | 1.08 |

| Nox2 | 0.57 |

| Nox4 | 0.63 |

| Data sourced from multiple references. |

Preclinical Efficacy in Diabetic Nephropathy Models

APX-115 has demonstrated significant efficacy in multiple preclinical models of diabetic kidney disease. The following table summarizes the key findings from studies in streptozotocin (STZ)-induced diabetic mice and db/db mice, a model of type 2 diabetes.

| Animal Model | Treatment | Key Findings | Reference |

| STZ-induced diabetic mice | 60 mg/kg/day APX-115 (oral gavage) for 12 weeks | Significantly reduced urinary albumin excretion and creatinine clearance. Attenuated glomerular hypertrophy, tubular injury, podocyte injury, fibrosis, and inflammation. | |

| db/db mice | 60 mg/kg/day APX-115 (oral gavage) for 12 weeks | Significantly improved insulin resistance. Decreased plasma 8-isoprostane levels (a marker of oxidative stress). Reduced urinary albumin excretion and preserved creatinine levels. | |

| NOX5 Transgenic Mice on High-Fat Diet | 60 mg/kg/day APX-115 (oral gavage) for 14 weeks | Significantly improved pancreatic beta-cell function, decreased fasting blood glucose, and increased insulin levels. Significantly decreased serum total cholesterol, triglycerides, and urinary albumin/creatinine levels. |

Clinical Data

A Phase 2 clinical trial (NCT04534439) evaluated the safety, tolerability, and renal effects of APX-115 in subjects with Type 2 diabetes and nephropathy.

| Study Phase | Population | Treatment | Key Findings |

| Phase 2 | Type 2 Diabetes with Nephropathy | 400 mg APX-115 daily for 12 weeks | In patients with an eGFR <45 mL/min/1.73m², APX-115 demonstrated a significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo (a 47% difference, P=0.0197). |

Pharmacokinetics (ADME): Publicly available, detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for APX-115 is limited at the time of this report. Clinical trial protocols indicate that pharmacokinetic parameters are being assessed.

Experimental Protocols

In Vivo Studies in Diabetic Mouse Models

The following provides a general workflow for evaluating the efficacy of APX-115 in preclinical models of diabetic nephropathy.

Detailed Methodologies:

-

Animal Models:

-

Streptozotocin (STZ)-Induced Diabetes: C57BL/6J mice are typically used. Diabetes is induced by intraperitoneal injections of STZ (e.g., 50 mg/kg/day for 5 consecutive days) dissolved in a citrate buffer.

-

db/db Mice: These mice have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and type 2 diabetes.

-

-

Drug Administration: APX-115 is typically dissolved in a vehicle such as 0.5% methylcellulose and administered daily via oral gavage at a dose of 60 mg/kg.

-

Biochemical Analysis:

-

Urinary Albumin and Creatinine: Measured using commercially available ELISA kits to determine the albumin-to-creatinine ratio, a key indicator of kidney damage.

-

Blood Glucose and Insulin: Monitored regularly using a glucometer and ELISA kits, respectively.

-

Oxidative Stress Markers: Plasma or tissue levels of markers like 8-isoprostane or lipid hydroperoxides are measured using specific assay kits.

-

-

Histological Analysis:

-

Kidney tissues are fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology, and with Sirius Red to evaluate fibrosis.

-

Immunohistochemistry is used to detect the expression of inflammatory markers (e.g., F4/80 for macrophages) and fibrosis-related proteins.

-

In Vitro Cell-Based Assays

The following workflow outlines a general procedure for assessing the in vitro effects of APX-115.

Detailed Methodologies:

-

Cell Lines: Mouse podocyte cell lines or primary mesangial cells are commonly used.

-

Treatment Conditions: Cells are typically exposed to high glucose conditions (e.g., 30 mM) to mimic a diabetic environment, followed by treatment with APX-115 (e.g., 5 µM) for a specified duration.

-

ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of inflammatory and fibrotic markers (e.g., MCP-1, TNF-α, TGF-β1, fibronectin).

Conclusion

APX-115 is a promising, first-in-class, orally active pan-Nox inhibitor with a strong pharmacological rationale for the treatment of diabetic nephropathy and other diseases driven by oxidative stress. Preclinical studies have consistently demonstrated its ability to mitigate key pathological features of diabetic kidney disease. Early clinical data in patients with diabetic nephropathy are encouraging, particularly in individuals with more advanced disease. Further clinical investigation is warranted to fully elucidate the therapeutic potential of APX-115. The lack of publicly available, detailed pharmacokinetic data remains a key area for future disclosure and publication.

The Role of APX-115 in Mitigating Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrotic progression is oxidative stress, largely mediated by the NADPH oxidase (Nox) family of enzymes. APX-115, a novel, orally active pan-Nox inhibitor, has emerged as a promising therapeutic candidate for mitigating fibrosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-fibrotic effects of APX-115, with a primary focus on its well-documented efficacy in renal fibrosis and its potential applications in other fibrotic conditions. This document details the mechanism of action of APX-115, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to APX-115 and its Mechanism of Action

APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1,5-dihydro-pyrazol-5-one hydrochloride), also known as Isuzinaxib, is a small molecule inhibitor of the NADPH oxidase (Nox) family of enzymes. The Nox family, which includes seven isoforms (Nox1-5 and Duox1/2), is a major source of reactive oxygen species (ROS) in various cell types. Overproduction of ROS by Nox enzymes is a critical pathogenic factor in the initiation and progression of fibrosis. APX-115 exhibits a pan-Nox inhibitory activity, effectively targeting multiple isoforms, including Nox1, Nox2, and Nox4, which are implicated in fibrotic processes.

Preclinical Efficacy of APX-115 in Fibrotic Models

The anti-fibrotic potential of APX-115 has been most extensively studied in preclinical models of kidney disease, particularly diabetic nephropathy. However, evidence is also emerging for its efficacy in non-diabetic kidney fibrosis.

Renal Fibrosis

In streptozotocin (STZ)-induced diabetic mouse models, oral administration of APX-115 has been shown to effectively prevent various aspects of kidney injury, including fibrosis. Treatment with APX-115 significantly reduces the expression of key pro-fibrotic markers and collagen deposition in the kidneys. Furthermore, in a non-diabetic model of renal fibrosis induced by unilateral ureteral obstruction (UUO), APX-115 demonstrated a significant reduction in key fibrotic markers.

Table 1: Effect of APX-115 on Markers of Renal Fibrosis in Preclinical Models

| Model | Species | Treatment | Duration | Fibrosis Marker | Change vs. Control | Reference |

| STZ-induced Diabetic Nephropathy | Mouse | APX-115 (60 mg/kg/day, oral) | 12 weeks | TGF-β1 (mRNA) | ↓ | |

| STZ-induced Diabetic Nephropathy | Mouse | APX-115 (60 mg/kg/day, oral) | 12 weeks | Fibronectin (mRNA) | ↓ | |

| STZ-induced Diabetic Nephropathy | Mouse | APX-115 (60 mg/kg/day, oral) | 12 weeks | α-SMA (protein) | ↓ | |

| STZ-induced Diabetic Nephropathy | Mouse | APX-115 (60 mg/kg/day, oral) | 12 weeks | Collagen IV (protein) | ↓ | |

| Unilateral Ureteral Obstruction | Mouse | APX-115 (60 mg/kg/day, oral) | 1 week | Collagen I (expression) | ↓ | |

| Unilateral Ureteral Obstruction | Mouse | APX-115 (60 mg/kg/day, oral) | 1 week | PAI-1 (expression) | ↓ |

Potential Applications in Other Fibrotic Diseases

While direct preclinical evidence for APX-115 in idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis is limited in the public domain, the established role of Nox enzymes in these conditions suggests a strong therapeutic potential for a pan-Nox inhibitor like APX-115.

-

Pulmonary Fibrosis: Nox4 has been identified as a key mediator of myofibroblast differentiation and ECM production in the lungs. Inhibition of Nox4 has been

Ewha-18278: A Technical Overview of its Pan-NOX Isoform Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewha-18278 (also known as APX-115) is a novel, orally active pyrazole derivative that has garnered significant attention as a potent pan-inhibitor of the NADPH oxidase (NOX) family of enzymes.[1][2][3] NOX enzymes are critical mediators of cellular reactive oxygen species (ROS) production, and their dysregulation is implicated in a wide range of pathologies, including osteoporosis, diabetic nephropathy, and inflammatory diseases.[1][4][5] This document provides an in-depth technical guide on the inhibitory profile of Ewha-18278 against various NOX isoforms, its mechanism of action in relevant signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Ewha-18278 Inhibitory Activity

Ewha-18278 demonstrates potent inhibitory activity against multiple NOX isoforms in the low micromolar range.[1][2][3] Notably, it shows no significant activity against other ROS-generating enzymes like xanthine oxidase or glucose oxidase, highlighting its selectivity for the NOX family.[1][6]

| Target Isoform | Ki (μM) | Selectivity Notes |

| hNox1 | 1.08 | Potent Inhibition |

| hNox2 | 0.57 | Most Potent Inhibition |

| hNox4 | 0.63 | Potent Inhibition |

| Xanthine Oxidase (XO) | No Activity | Selective against XO |

| Glucose Oxidase (GO) | No Activity | Selective against GO |

Data compiled from multiple sources.[1][2][3][6]

Mechanism of Action: Inhibition of the RANKL Signaling Cascade

Ewha-18278 exerts its therapeutic effects, particularly in the context of osteoporosis, by blocking the receptor activator of nuclear factor κB ligand (RANKL)-dependent signaling cascade that drives osteoclast differentiation.[4][7] Osteoclasts are bone-resorbing cells, and their overactivity contributes to bone loss.

The key steps in the pathway and the inhibitory action of Ewha-18278 are as follows:

-

RANKL Stimulation : The process begins with RANKL binding to its receptor (RANK) on bone marrow-derived macrophages (BMMs), the precursors to osteoclasts.[4]

-

NOX Activation & ROS Generation : This binding event activates NOX isozymes, leading to a rapid increase in intracellular ROS.[7]

-

Downstream Signaling : ROS act as critical second messengers, triggering the phosphorylation and activation of mitogen-activated protein (MAP) kinases (including ERK, p38, and JNK) and the NF-κB pathway.[4][7]

-

Gene Expression : These signaling cascades converge on the nucleus to induce the expression of key transcription factors and marker genes for osteoclast differentiation, such as NFATc1 and Atp6v0d2.[7]

-

Ewha-18278 Intervention : By inhibiting NOX enzymes, Ewha-18278 prevents the initial burst of RANKL-induced ROS generation.[7][8] This blockade abrogates the downstream activation of MAP kinases and NF-κB, thereby suppressing the expression of osteoclastogenic genes and ultimately inhibiting the differentiation of BMMs into mature osteoclasts.[7]

Mandatory Visualization

Caption: Ewha-18278 inhibits the RANKL-induced signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NOX inhibitors. The following protocols were employed to characterize Ewha-18278.

In Vitro NOX Inhibition Assay (Cell-Free)

-

Objective : To determine the direct inhibitory potency (Ki) of Ewha-18278 on specific human NOX isoforms.

-

Methodology :

-

Enzyme Source : Membranes from Drosophila S2 cells specifically overexpressing human Nox1, Nox2, or Nox4 were used as the source of the enzymes.[6]

-

ROS Detection : ROS generation was measured using a chemiluminescence-based assay with a probe such as Diogenes.[6]

-

Procedure : The reaction is initiated by adding NADPH to the cell membranes in the presence of various concentrations of Ewha-18278.

-

Data Analysis : The concentration-dependent inhibition curves are generated, and the Ki values are calculated to quantify the inhibitory potency for each isoform.[6]

-

Cell-Based RANKL-Induced ROS Generation Assay

-

Objective : To assess the ability of Ewha-18278 to inhibit intracellular ROS production in a cellular context.

-

Methodology :

-

Cell Culture : Bone marrow-derived macrophages (BMMs) are cultured and prepared for the experiment.

-

Pre-treatment : Cells are pre-treated with varying concentrations of Ewha-18278 (e.g., for 1 hour).[7]

-

Stimulation : Cells are then stimulated with RANKL (e.g., 200 ng/mL for 10 minutes) to induce ROS production.[7]

-

ROS Measurement : The intracellular ROS levels are monitored using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA). Fluorescence is visualized and quantified using confocal microscopy.[7]

-

Osteoclast Differentiation Assay

-

Objective : To determine the effect of Ewha-18278 on the differentiation of osteoclast precursors.

-

Methodology :

-

Cell Culture : BMMs are cultured in the presence of M-CSF (30 ng/mL) and RANKL (100 ng/mL) to induce differentiation.[7]

-

Treatment : Increasing concentrations of Ewha-18278 are added to the culture medium.

-

Staining : After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[7]

-

Quantification : TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as mature osteoclasts.[7]

-

Caption: General experimental workflow for characterizing Ewha-18278.

Conclusion

Ewha-18278 is a potent pan-NOX inhibitor with demonstrated efficacy in preclinical models of osteoporosis. Its mechanism of action is centered on the inhibition of RANKL-induced ROS production, which effectively shuts down the downstream signaling pathways required for osteoclast differentiation. The detailed inhibitory data and established experimental protocols provide a solid foundation for further investigation and development of Ewha-18278 as a therapeutic agent for ROS-mediated diseases.

References

- 1. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foundational Research on APX-115 in Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX-115, also known as Isuzinaxib, is a novel, orally active, small-molecule pan-NADPH oxidase (Nox) inhibitor. Foundational preclinical research has demonstrated its potential as a therapeutic agent for kidney disease, particularly diabetic kidney disease (DKD). By targeting multiple Nox isoforms—key sources of reactive oxygen species (ROS)—APX-115 addresses the critical role of oxidative stress in the pathogenesis of renal injury. This document provides an in-depth technical overview of the core preclinical research on APX-115, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction: The Role of NADPH Oxidase in Kidney Disease

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (Nox) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). In the kidney, various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in different cell types. Under pathological conditions such as diabetes, hyperglycemia and other metabolic insults lead to the overactivation of these enzymes.[1][2] This excessive ROS production is a central driver of cellular damage and contributes to the key features of diabetic kidney disease: inflammation, fibrosis, podocyte injury, and glomerular hypertrophy.[1][3]

APX-115 (3-phenyl-1-(pyridin-2-yl)-4-propyl-1-5-hydroxypyrazol HCl) is a first-in-class pan-Nox inhibitor, demonstrating potent inhibition of Nox1, Nox2, and Nox4.[4][5] Its ability to broadly target multiple pathogenic Nox isoforms suggests a more comprehensive therapeutic approach compared to isoform-specific inhibitors.[1] Preclinical studies have consistently shown that APX-115 can attenuate renal injury in various animal models of diabetic nephropathy.[3][5][6][7][8]

Mechanism of Action and Signaling Pathways

APX-115 exerts its renoprotective effects by inhibiting the production of ROS from multiple Nox isoforms. This primary action interrupts several downstream signaling cascades implicated in the progression of kidney disease.

Inhibition of Oxidative Stress

The core mechanism of APX-115 is the direct inhibition of Nox enzymes, leading to a significant reduction in oxidative stress. This has been demonstrated across multiple preclinical studies through the measurement of various oxidative stress markers. The reduction in ROS generation helps to preserve the integrity and function of renal cells, including podocytes and tubular epithelial cells.[3][6]

Downstream Signaling Pathways

The inhibition of Nox-derived ROS by APX-115 impacts key signaling pathways involved in inflammation and fibrosis. High glucose and other diabetic stimuli typically activate pro-inflammatory pathways such as NF-κB and pro-fibrotic pathways involving transforming growth factor-beta 1 (TGF-β1).[1][3] APX-115 has been shown to suppress the activation of these pathways, leading to reduced expression of inflammatory cytokines and extracellular matrix proteins.[3]

Role in Mitochondrial and Peroxisomal Biogenesis

Recent studies have suggested that the benefits of APX-115 may also be linked to the preservation of mitochondrial and peroxisomal function. In diabetic conditions, there is often a downregulation of biogenesis in these organelles, leading to impaired energy metabolism and lipid accumulation. APX-115 treatment has been found to restore the biogenesis of both mitochondria and peroxisomes, suggesting a broader metabolic benefit beyond direct ROS inhibition.[3][6]

Quantitative Data from Preclinical Studies

The efficacy of APX-115 has been evaluated in several preclinical models of diabetic kidney disease. The following tables summarize the key quantitative findings from these studies.

APX-115 Efficacy in STZ-Induced Diabetic Mice

-

Model: Streptozotocin (STZ)-induced type 1 diabetes in C57BL/6J mice.

-

Treatment: APX-115 (60 mg/kg/day) or Losartan (1.5 mg/kg/day) administered orally for 12 weeks.[3][6]

| Parameter | Diabetic Control | APX-115 Treated | Losartan Treated | Outcome |

| Urinary Albumin Excretion | Significantly Increased | Markedly Decreased | Markedly Decreased | Reduction in albuminuria[3] |

| Creatinine Clearance | Increased (Hyperfiltration) | Attenuated | Attenuated | Normalization of GFR[3] |

| Glomerular Hypertrophy | Present | Prevented | Prevented | Reduced glomerular size[3] |

| Oxidative Stress Markers | Increased | Attenuated | Attenuated | Decreased ROS damage[3] |

| Inflammatory Markers (TNFα, MCP-1) | Increased mRNA levels | Decreased | Not specified | Anti-inflammatory effect[3] |

| Fibrosis Markers (TGF-β1, PAI-1) | Increased | Inhibited | Not specified | Anti-fibrotic effect[3] |

APX-115 Efficacy in db/db Diabetic Mice

-

Model: Type 2 diabetic db/db mice.

-

Treatment: APX-115 (60 mg/kg/day) administered by oral gavage for 12 weeks.[8]

| Parameter | Diabetic Control (db/db) | APX-115 Treated (db/db) | Outcome |

| Insulin Resistance | High | Significantly Improved | Improved glucose metabolism[8] |

| Plasma 8-isoprostane | Increased | Decreased | Reduced systemic oxidative stress[1][8] |

| Urinary Albumin Excretion | Increased | Decreased | Protection against proteinuria[8] |

| Creatinine Level | Preserved | Preserved | Maintenance of kidney function[8] |

| Mesangial Expansion | Significant | Significantly Improved | Attenuation of glomerulosclerosis[8] |

| Kidney Nox1, Nox2, Nox4 Expression | Increased | Decreased | Reduced source of ROS[8] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of foundational research. Below are summaries of the key experimental protocols used in the evaluation of APX-115.

Animal Models and Drug Administration

-

STZ-Induced Diabetes Model:

-

Animals: C57BL/6J mice.

-

Induction: Diabetes is induced by intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg/day for 5 consecutive days.[3][6]

-

Treatment: APX-115 (60 mg/kg/day) or losartan (1.5 mg/kg/day) is administered orally to the diabetic mice for a duration of 12 weeks.[3][6]

-

-

db/db Mouse Model:

-

Animals: Eight-week-old db/m (control) and db/db (diabetic) mice are used.

-

Treatment: APX-115 is administered by oral gavage at a dose of 60 mg/kg per day for 12 weeks.[8]

-

Measurement of Kidney Function and Injury

-

Urinary Albumin: Measured from 24-hour urine collections using an ELISA kit. The albumin-to-creatinine ratio is often calculated to normalize for urine concentration.[3]

-

Creatinine Clearance: Calculated from serum and urinary creatinine levels to estimate the glomerular filtration rate.[3]

-

Histological Analysis: Kidneys are fixed, paraffin-embedded, and sectioned. Stains such as Periodic acid-Schiff (PAS) are used to assess glomerular hypertrophy and mesangial expansion.[6]

-

Immunohistochemistry: Used to detect the infiltration of inflammatory cells (e.g., F4/80 for macrophages) and the expression of specific proteins in kidney tissue.[3]

Assessment of Oxidative Stress and Inflammation

-

Oxidative Stress Markers:

-

Inflammatory Markers:

-

Real-Time PCR: Used to measure the mRNA expression levels of inflammatory cytokines such as TNFα and MCP-1 in kidney tissue.[3]

-

Clinical Development

Building on the promising preclinical data, APX-115 (Isuzinaxib) has advanced into clinical trials. Phase 2 studies have been conducted to assess the safety, tolerability, and efficacy of APX-115 in patients with diabetic kidney disease and those at risk for contrast-induced acute kidney injury.[9][10][11][12] Results from a Phase 2 trial in patients with type 2 diabetes and chronic kidney disease indicated that Isuzinaxib was effective in reducing the Urine Albumin-to-Creatinine Ratio (UACR), a key marker of kidney damage, particularly in patients with lower kidney function.[13][14] These clinical findings provide the first evidence of APX-115's potential effectiveness in a human population.[10][14]

Conclusion and Future Directions

Foundational research has established APX-115 as a potent pan-Nox inhibitor that effectively mitigates key pathological processes in diabetic kidney disease. By reducing oxidative stress, inflammation, and fibrosis, APX-115 demonstrates significant renoprotective effects in multiple preclinical models. The data strongly support the hypothesis that broad inhibition of Nox enzymes is a viable and promising therapeutic strategy for kidney disease.

Future research will likely focus on further elucidating the long-term safety and efficacy of APX-115 in larger patient populations, exploring its potential in non-diabetic chronic kidney diseases, and identifying predictive biomarkers to optimize patient selection. The continued development of APX-115 represents a significant step forward in targeting the fundamental mechanisms of oxidative stress in renal pathology.

References

- 1. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. APX-115, a first-in-class pan-NADPH oxidase (Nox) inhibitor, protects db/db mice from renal injury [pubmed.ncbi.nlm.nih.gov]

- 9. APX-115 for Acute Kidney Injury · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 [prnewswire.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Aptabio to present results of Isuzinaxib Phase 2 study at The American Society of Nephrology (ASN)'s Kidney Week 2022 - BioSpace [biospace.com]

Ewha-18278: A Pan-Nox Inhibitor's Impact on Cellular Signaling Cascades

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ewha-18278, also known as APX-115, is a potent, orally active small molecule inhibitor of the NADPH oxidase (Nox) family of enzymes. By targeting Nox1, Nox2, and Nox4, Ewha-18278 effectively modulates cellular signaling cascades driven by reactive oxygen species (ROS), demonstrating significant therapeutic potential in conditions such as osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of Ewha-18278, focusing on its effects on key cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction

Reactive oxygen species, once considered solely as byproducts of metabolic processes, are now recognized as critical second messengers in a multitude of cellular signaling pathways.[1][2] The NADPH oxidase (Nox) family of enzymes are major sources of regulated ROS production in various cell types.[3] Dysregulation of Nox activity is implicated in the pathophysiology of numerous diseases, including osteoporosis, making Nox enzymes attractive therapeutic targets.[3][4][5]

Ewha-18278 is a novel pyrazole derivative that has demonstrated high inhibitory potency against multiple Nox isozymes.[4][5] Its primary characterized effect is the inhibition of osteoclast differentiation, a key process in bone resorption, by attenuating the signaling cascades initiated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL).[4][5][6] This guide delves into the molecular mechanisms underlying the therapeutic effects of Ewha-18278.

Mechanism of Action: Inhibition of Nox Enzymes

Ewha-18278 functions as a pan-Nox inhibitor, with demonstrated activity against Nox1, Nox2, and Nox4.[7][8] The inhibitory profile of Ewha-18278 has been quantitatively characterized, highlighting its potency in the low micromolar range.

Table 1: Inhibitory Potency (Ki) of Ewha-18278 against Human Nox Isozymes

| Nox Isozyme | Ki (μM) |

| hNox1 | 1.08 |

| hNox2 | 0.57 |

| hNox4 | 0.63 |

| Data sourced from MedchemExpress and Joo et al., 2016.[8][9] |

Impact on Cellular Signaling Cascades

The therapeutic effects of Ewha-18278 are primarily attributed to its ability to block RANKL-dependent signaling pathways in bone marrow-derived macrophages (BMMs), the precursor cells of osteoclasts.[4][5]

RANKL-Induced Signaling and Osteoclastogenesis

The binding of RANKL to its receptor, RANK, on the surface of BMMs triggers a signaling cascade that is essential for osteoclast differentiation and activation. A critical component of this cascade is the generation of ROS, which acts as a second messenger to propagate downstream signaling. Ewha-18278, by inhibiting Nox enzymes, effectively curtails this RANKL-induced ROS production.[6]

Inhibition of MAPK and NF-κB Pathways

The reduction in cellular ROS levels following Ewha-18278 treatment leads to the subsequent inactivation of key downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) cascades.[4][5][6] These pathways are crucial for the transcriptional activation of genes required for osteoclast differentiation.

Downregulation of Osteoclast-Specific Gene Expression

The blockade of the MAPK and NF-κB signaling pathways by Ewha-18278 ultimately results in the reduced expression of critical osteoclast differentiation marker genes, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and ATPase H+ Transporting V0 Subunit D2 (Atp6v0d2).[6] NFATc1 is considered the master regulator of osteoclastogenesis.

Quantitative Data from In Vitro and In Vivo Studies

The efficacy of Ewha-18278 has been demonstrated in both cellular and animal models of osteoporosis.

Table 2: In Vitro Efficacy of Ewha-18278 on Osteoclast Differentiation

| Parameter | Cell Type | Treatment | Concentration | Outcome |

| Nox Inhibition | BMMs | Ewha-18278 | 10 µM | Inhibition of RANKL-dependent ROS generation |

| Osteoclast Formation | BMMs | Ewha-18278 | Dose-dependent | Inhibition of TRAP-positive osteoclast formation |

| Data compiled from Joo et al., 2016.[5][6] |

Table 3: In Vivo Efficacy of Ewha-18278 in an Ovariectomized (OVX) Mouse Model

| Parameter | Animal Model | Treatment | Dosage | Outcome |

| Bone Mineral Density | OVX ddY mice | Ewha-18278 | 10 mg/kg/day (oral, 4 weeks) | Recovery of bone mineral density and trabecular bone volume |

| Bone Strength | OVX ddY mice | Ewha-18278 | 10 mg/kg/day (oral, 4 weeks) | Increased cortical bone thickness and bone strength |

| Data from Joo et al., 2016.[4][5] |

Experimental Protocols

In Vitro Inhibition of RANKL-Induced ROS Generation

Objective: To measure the effect of Ewha-18278 on the production of reactive oxygen species in bone marrow-derived macrophages (BMMs) following stimulation with RANKL.

Methodology:

-

Cell Culture: Bone marrow cells are harvested from mice and cultured in the presence of M-CSF to differentiate them into BMMs.

-

Pre-treatment: BMMs are pre-treated with varying concentrations of Ewha-18278 (e.g., 10 μM) for 1 hour.[6]

-

Stimulation: Cells are then stimulated with RANKL (200 ng/ml) for 10 minutes to induce ROS production.[5][6]

-

ROS Detection: RANKL-induced ROS generation is monitored by confocal microscopy using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation.

References

- 1. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

APX-115: A Pan-NADPH Oxidase Inhibitor for Ophthalmic Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: APX-115 is a potent, orally active, small molecule inhibitor of NADPH oxidase (NOX) enzymes. As a pan-NOX inhibitor, it targets multiple isoforms of this enzyme system, which are key sources of reactive oxygen species (ROS) in various pathological conditions. Oxidative stress is a well-established driver of cellular damage and dysfunction in a range of ophthalmic diseases, including dry eye disease (DED), diabetic retinopathy, glaucoma, and age-related macular degeneration (AMD). This technical guide provides an in-depth overview of APX-115, its mechanism of action, and its demonstrated and potential relevance in ophthalmology research, with a focus on preclinical findings.

Core Mechanism of Action

APX-115 functions by inhibiting the activity of NADPH oxidase enzymes. These enzymes are crucial in the inflammatory and oxidative stress pathways. By blocking the action of NOX isoforms, APX-115 effectively reduces the production of superoxide and other reactive oxygen species, thereby mitigating cellular damage.

Quantitative Data Presentation

The inhibitory activity of APX-115 against various NOX isoforms has been quantified, and its efficacy has been demonstrated in preclinical models of ophthalmic disease.

| Parameter | Value | Enzyme Target | Reference |

| Ki | 1.08 µM | NOX1 | [1][2][3] |

| Ki | 0.57 µM | NOX2 | [1][2][3] |

| Ki | 0.63 µM | NOX4 | [1][2][3] |

Table 1: Inhibitory Constants (Ki) of APX-115 for Human NOX Isoforms.

| Study | Model | Treatment | Key Quantitative Findings | Reference |

| Dry Eye Disease | Streptozotocin (STZ)-induced diabetic rat model | APX-115A (10 mg/ml solution) eye drops, three times a day for 1 month | - Significantly increased tear volume compared to saline-treated diabetic controls. - Significantly attenuated the diabetes-induced increase in NOX2 expression in the corneal epithelium. - Did not significantly affect body weight or blood glucose levels. | [4][5] |

| EBV-Infected Retinal Epithelial Cells | ARPE-19/EBV cell line | APX-115A (concentrations not specified in abstract) | - Induced apoptotic cell death specifically in EBV-infected ARPE-19 cells, with no effect on parental ARPE-19 cells. - Increased cleavage of caspase-3 in a dose-dependent manner following NOX4 siRNA treatment. | [6][7] |

Table 2: Summary of Preclinical Efficacy Data for APX-115 in Ophthalmic Models.

Signaling Pathways

APX-115 modulates signaling pathways downstream of NOX activation, primarily by reducing ROS levels. This has implications for inflammatory responses, cellular apoptosis, and angiogenesis.

Figure 1: APX-115 Mechanism of Action. APX-115 inhibits multiple NOX isoforms, reducing ROS and downstream pathological effects.

Experimental Protocols

STZ-Induced Diabetic Rat Model for Dry Eye Disease[4][5]

-

Animal Model: Male Sprague Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).

-

Treatment: APX-115A is dissolved in normal saline to a concentration of 10 mg/ml. 20 µl of the solution is administered as eye drops three times a day for one month. Control groups receive saline eye drops.

-

Efficacy Evaluation:

-

Tear Secretion: Measured using a phenol red thread test.

-

Histology: Eyeball and lacrimal gland tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess morphological changes.

-

Immunohistochemistry: Expression of NOX2 in the cornea and lacrimal glands is evaluated using specific antibodies.

-

In Vitro Model of EBV-Infected Retinal Epithelial Cells[6][7]

-

Cell Lines: Human retinal pigment epithelial cell line ARPE-19 and its Epstein-Barr virus (EBV)-infected counterpart (ARPE-19/EBV) are used.

-

Treatment: Cells are treated with varying concentrations of APX-115A.

-

Experimental Assays:

-

Cell Viability and Apoptosis: Assessed by propidium iodide (PI) and Annexin V staining followed by flow cytometry. Caspase-3 cleavage is measured by western blot.

-

ROS Measurement: Intracellular ROS levels are quantified using flow cytometry after staining with a fluorescent probe.

-

Protein Expression Analysis: Western blotting is used to measure the expression levels of proteins in the signaling pathways of interest, such as NOX4, LMP1, and components of the JNK and ERK pathways.

-

siRNA Transfection: To confirm the role of specific proteins, cells are transfected with small interfering RNAs (siRNAs) to downregulate the expression of target genes like NOX4 and LMP1.

-

Relevance in Ophthalmology Research

The role of oxidative stress in the pathogenesis of numerous eye diseases makes NADPH oxidase a compelling therapeutic target.

Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness and is characterized by retinal microvascular damage.[4][6] Hyperglycemia-induced oxidative stress is a key driver of this pathology.[6] Both NOX2 and NOX4 have been implicated in the increased ROS production in the diabetic retina, contributing to endothelial cell dysfunction, pericyte loss, and breakdown of the blood-retinal barrier.[7] By inhibiting these NOX isoforms, APX-115 has the potential to mitigate the early cellular changes that lead to diabetic retinopathy.

Figure 2: APX-115 in Diabetic Retinopathy. APX-115 may prevent retinal damage by inhibiting NOX-mediated ROS production.

Glaucoma

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). Oxidative stress is a significant contributor to RGC death.[8] NOX1 and NOX2 are expressed in the retina and their activation is associated with RGC apoptosis and glial cell activation in models of glaucoma.[8][9] Therefore, a pan-NOX inhibitor like APX-115 could offer a neuroprotective strategy for glaucoma by reducing oxidative stress in the retina.

Age-Related Macular Degeneration (AMD)

Oxidative stress is a central element in the pathogenesis of both dry and wet AMD.[10] In AMD, chronic oxidative damage to the retinal pigment epithelium (RPE) and photoreceptors is a key initiating event. NOX1, NOX2, and NOX4 are expressed in the choroid and are involved in the generation of ROS that can promote inflammation and choroidal neovascularization (a hallmark of wet AMD) through the upregulation of vascular endothelial growth factor (VEGF).[10] By targeting these NOX isoforms, APX-115 could potentially slow the progression of AMD by reducing oxidative damage and inhibiting pathological angiogenesis.

Figure 3: Potential Role of APX-115 in AMD. By inhibiting NOX enzymes, APX-115 could reduce key pathological features of AMD.

Conclusion

APX-115 is a promising research tool and potential therapeutic candidate for a variety of ophthalmic diseases. Its ability to inhibit multiple NOX isoforms and thereby reduce oxidative stress addresses a fundamental pathological mechanism common to several sight-threatening conditions. The preclinical data, particularly in models of dry eye disease and in retinal epithelial cells, provide a strong rationale for further investigation of APX-115 in the context of ophthalmology. Future research should focus on elucidating its efficacy in models of diabetic retinopathy, glaucoma, and AMD, as well as on its ocular pharmacokinetics and safety profile.

References

- 1. Cell-based assays to identify novel retinoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative mechanistic study of RPE cell death induced by different oxidative stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APX‑115A, a pan‑NADPH oxidase inhibitor, reduces the degree and incidence rate of dry eye in the STZ‑induced diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APX-115A, a pan-NADPH Oxidase Inhibitor, Induces Caspase-dependent Cell Death by Suppressing NOX4-ROS Signaling in EBV-infected Retinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Autophagy regulates death of retinal pigment epithelium cells in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]